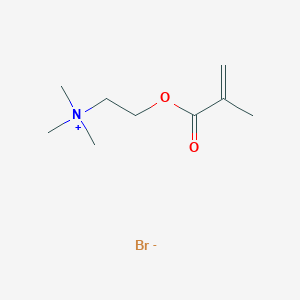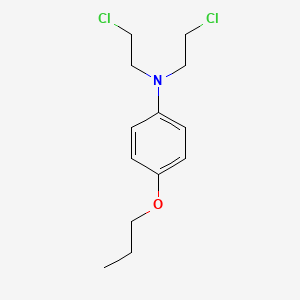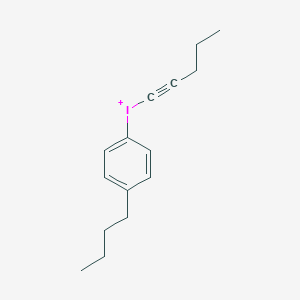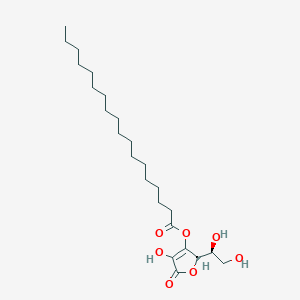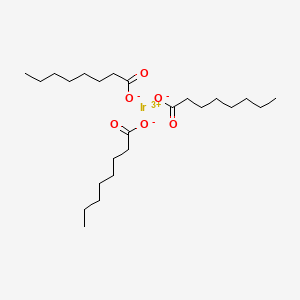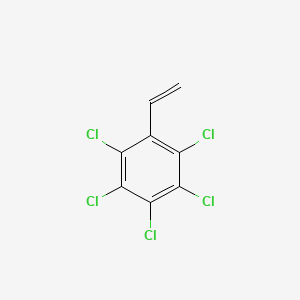
1,2,3,4,5-Pentachloro-6-ethenylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentachloro-6-ethenylbenzene, also known as pentachlorostyrene, is a chlorinated aromatic compound with the molecular formula C8H3Cl5. This compound is characterized by the presence of five chlorine atoms and one ethenyl group attached to a benzene ring. It is a derivative of benzene and is known for its stability and resistance to degradation.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentachloro-6-ethenylbenzene can be synthesized through various methods, including:
Chlorination of Styrene: This method involves the chlorination of styrene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Chlorination of Benzene Derivatives:
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes using chlorine gas and suitable catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,2,3,4,5-Pentachloro-6-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Nucleophiles: Sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Formation of pentachlorobenzaldehyde or pentachlorobenzoic acid.
Reduction: Formation of less chlorinated benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1,2,3,4,5-Pentachloro-6-ethenylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems and its role as an environmental pollutant.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the effects of chlorinated aromatics on human health.
Industry: Used in the production of pesticides, herbicides, and other agrochemicals.
作用機序
The mechanism of action of 1,2,3,4,5-pentachloro-6-ethenylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as oxidative stress and enzyme inhibition.
類似化合物との比較
1,2,3,4,5-Pentachloro-6-ethenylbenzene can be compared with other similar compounds such as:
1,2,3,4,5-Pentachlorobenzene: Similar in structure but lacks the ethenyl group.
Hexachlorobenzene: Contains six chlorine atoms but no ethenyl group.
Pentachlorophenol: Contains five chlorine atoms and a hydroxyl group instead of an ethenyl group.
The uniqueness of this compound lies in its combination of chlorine atoms and the ethenyl group, which imparts distinct chemical and physical properties.
特性
CAS番号 |
83484-75-7 |
|---|---|
分子式 |
C8H3Cl5 |
分子量 |
276.4 g/mol |
IUPAC名 |
1,2,3,4,5-pentachloro-6-ethenylbenzene |
InChI |
InChI=1S/C8H3Cl5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H,1H2 |
InChIキー |
AGOFZVAQMFVJEQ-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


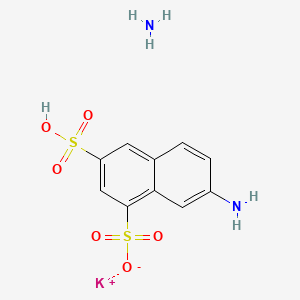
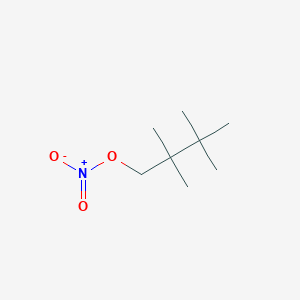
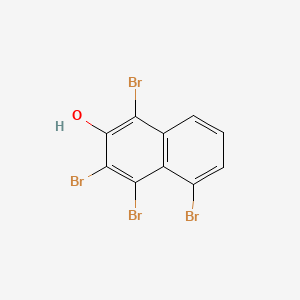
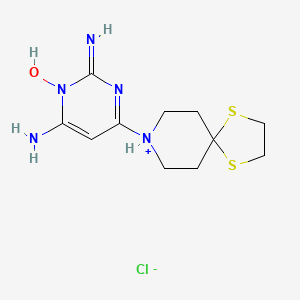
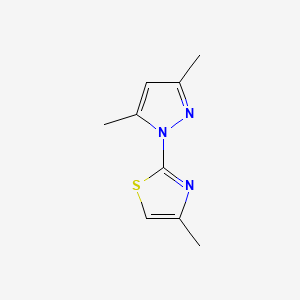
![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)
![Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride](/img/structure/B13787333.png)
